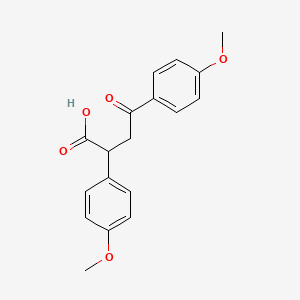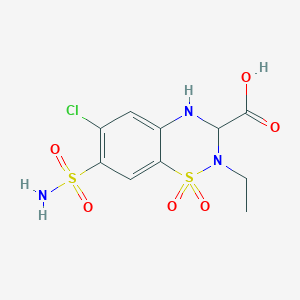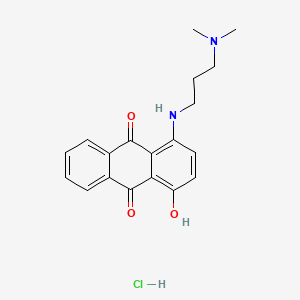
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride typically involves the introduction of the dimethylamino group and the hydroxy group onto the anthraquinone backbone. One common method is the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process involves reacting 1-nitroanthraquinone with ammonia in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP) under optimized conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale continuous-flow ammonolysis, which allows for efficient and controllable synthesis. The process parameters, such as reaction temperature, residence time, and molar ratio of ammonia to 1-nitroanthraquinone, are carefully optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone backbone, enhancing their chemical and physical properties .
Applications De Recherche Scientifique
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride involves its interaction with molecular targets and pathways within cells. The compound can inhibit essential cellular proteins, such as kinases and topoisomerases, which are involved in cell proliferation and survival. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Similar in structure but with different alkyl groups attached, leading to variations in biological activity.
1,5-Diaminoanthraquinone:
2,6-Diaminoanthraquinone: Another derivative with amino groups at different positions, affecting its chemical properties and applications.
Uniqueness
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is unique due to the presence of both dimethylamino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75199-24-5 |
|---|---|
Formule moléculaire |
C19H21ClN2O3 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propylamino]-4-hydroxyanthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-21(2)11-5-10-20-14-8-9-15(22)17-16(14)18(23)12-6-3-4-7-13(12)19(17)24;/h3-4,6-9,20,22H,5,10-11H2,1-2H3;1H |
Clé InChI |
YYSAALNKUGULSY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


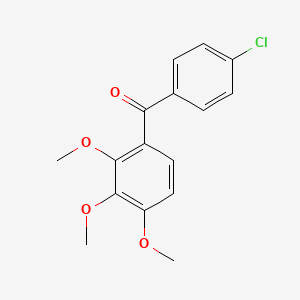

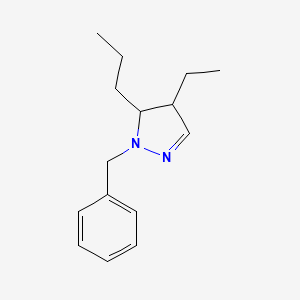
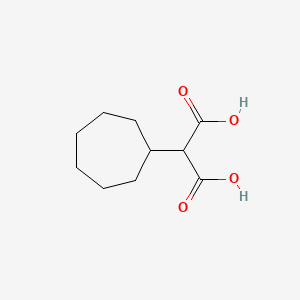

![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)
